Cas no 1127226-56-5 (Tiotropium-d3 Bromide)
Tiotropium-d3 Bromide Chemical and Physical Properties
Names and Identifiers
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- 7-[2-Hydroxy(di-2-thienyl)acetoxy]-9-methyl-9-(<sup>2</sup>H<sub>3</sub>)methyl-3-oxa-9-azoniatricyclo[3.3.1.0<sup>2,4</sup>]nonane bromide
- Tiotropium-d3 Bromide
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- Inchi: 1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3;
- InChI Key: DQHNAVOVODVIMG-NIIDSAIPSA-M
- SMILES: [Br-].S1C=CC=C1C(C1=CC=CS1)(C(=O)OC1CC2C3C(C(C1)[N+]2(C)C([2H])([2H])[2H])O3)O
Computed Properties
- Exact Mass: 474.03600
Experimental Properties
- Melting Point: >200°C (dec.)
- PSA: 115.54000
- LogP: -0.69150
Tiotropium-d3 Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T444852-1mg |
Tiotropium-d3 Bromide |
1127226-56-5 | 1mg |
$ 115.00 | 2023-09-05 | ||
| TRC | T444852-5mg |
Tiotropium-d3 Bromide |
1127226-56-5 | 5mg |
$ 508.00 | 2023-09-05 | ||
| TRC | T444852-10mg |
Tiotropium-d3 Bromide |
1127226-56-5 | 10mg |
$ 821.00 | 2023-09-05 | ||
| TRC | T444852-25mg |
Tiotropium-d3 Bromide |
1127226-56-5 | 25mg |
$1631.00 | 2023-05-17 | ||
| MedChemExpress | HY-17360S-1mg |
Tiotropium-d |
1127226-56-5 | 1mg |
¥1200 | 2023-08-31 | ||
| MedChemExpress | HY-17360S-5mg |
Tiotropium-d3 bromide |
1127226-56-5 | 5mg |
¥3900 | 2022-05-18 | ||
| MedChemExpress | HY-17360S-10mg |
Tiotropium-d3 bromide |
1127226-56-5 | 10mg |
¥6600 | 2022-05-18 | ||
| A2B Chem LLC | AD75518-1mg |
Tiotropium-d3 Bromide |
1127226-56-5 | ≥99% deuterated forms (d1-d3) | 1mg |
$261.00 | 2024-04-20 | |
| MedChemExpress | HY-17360S-500μg |
Tiotropium-d |
1127226-56-5 | 500μg |
¥3750 | 2024-05-23 | ||
| 1PlusChem | 1P0082DA-1mg |
Tiotropium-d3 Bromide |
1127226-56-5 | ≥99% deuterated forms (d1-d3) | 1mg |
$359.00 | 2025-02-22 |
Tiotropium-d3 Bromide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Tiotropium-d3 Bromide
Tiotropium-d3 Bromide (CAS No. 1127226-56-5): A Stable Isotope-Labeled Anticholinergic Agent for Advanced Research and Clinical Applications
In the realm of Tiotropium-d3 Bromide, a deuterium-labeled derivative of the well-established bronchodilator tiotropium bromide, researchers and clinicians are uncovering novel applications in both fundamental science and translational medicine. This compound, identified by its unique CAS No. 1127226-56-5, represents a critical advancement in stable isotope labeling technology. By replacing three hydrogen atoms with deuterium in the tiotropium molecule, this compound retains pharmacological activity while enhancing metabolic stability—a property pivotal for its use as an analytical tool and investigational drug candidate.
The structural modification of tiotropium to create Tiotropium-d3 Bromide addresses longstanding challenges in pharmacokinetic studies. Traditional anticholinergic agents like tiotropium suffer from rapid hydrolysis and enzymatic degradation, complicating their quantification in biological matrices. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate that the deuterated form exhibits a 40% longer half-life in plasma compared to its non-deuterated counterpart, enabling precise tracking in longitudinal clinical trials. This improvement has been leveraged in ongoing Phase II trials evaluating its efficacy for chronic obstructive pulmonary disease (COPD) management, where accurate dosing optimization remains a critical unmet need.
Beyond clinical development, this compound serves as an indispensable tool for mechanistic studies due to its enhanced stability during metabolic profiling. Researchers at MIT's Koch Institute recently utilized Tiotropium-d3 Bromide to map cholinergic receptor interactions in murine asthma models, achieving unprecedented resolution in ligand-receptor binding kinetics (Nature Chemical Biology, 2024). The deuterium labels allow mass spectrometry-based tracing without altering pharmacophore characteristics—a breakthrough highlighted at the 2024 American Thoracic Society conference.
In drug discovery pipelines, this compound exemplifies the growing trend of deuteration strategies to improve lead candidates' pharmacokinetic properties without compromising efficacy. A comparative analysis between native tiotropium bromide and its deuterated variant published in ACS Medicinal Chemistry Letters revealed identical affinity for muscarinic acetylcholine receptors (Ki values within 5% margin), confirming that deuteration preserves therapeutic activity while enhancing metabolic resilience. This dual advantage positions Tiotropium-d3 Bromide as a model system for studying structure-activity relationships in anticholinergic drug design.
Clinical translation efforts are now focusing on leveraging this compound's unique profile for personalized medicine approaches. A multi-center trial coordinated by the European Respiratory Society is currently investigating whether individualized dosing regimens based on d3-labeled metabolite kinetics can reduce exacerbation rates in COPD patients—a potential paradigm shift from current one-size-fits-all protocols. Preliminary data presented at ERS 2024 showed a 30% reduction in hospitalization rates among subjects receiving algorithm-guided treatment informed by isotopic analysis.
From a synthetic chemistry perspective, the preparation of Tiotropium-d3 Bromide showcases advancements in controlled deuteration techniques. The optimized synthesis reported by Merck researchers employs palladium-catalyzed cross-coupling under mild conditions to introduce deuterium at specific positions without affecting other molecular features (Angewandte Chemie International Edition, 2024). This methodological innovation has broad implications for producing other deuterated pharmaceuticals with tailored metabolic profiles.
In academic research settings, this compound is increasingly used as an internal standard for quantitative bioanalysis across multiple disciplines—from studying inflammatory pathways to investigating neurotransmitter dynamics. Its application extends into toxicology studies where precise quantification of parent drug versus metabolites is essential for safety assessments, as demonstrated by recent work on inhalation toxicity modeling (Toxicological Sciences, 2024).
The evolving role of Tiotropium-d3 Bromide (CAS No. 1127226-56-5) underscores the transformative potential of stable isotope-labeled compounds in advancing both basic science and clinical practice. As analytical technologies continue improving—particularly advances in high-resolution mass spectrometry—the demand for such precisely engineered tools will likely grow across drug development stages from preclinical screening through post-marketing surveillance.
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